molecular formula C14H9N3 B258477 4-(2H-indazol-2-yl)benzonitrile

4-(2H-indazol-2-yl)benzonitrile

Cat. No. B258477
M. Wt: 219.24 g/mol
InChI Key: IKEVCMFOHUUSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-indazol-2-yl)benzonitrile, also known as INDY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of the SLC13 family of transporters, which are responsible for the uptake of citrate into cells.

Mechanism of Action

4-(2H-indazol-2-yl)benzonitrile inhibits the SLC13 family of transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, which leads to a decrease in the uptake of citrate into cells. This, in turn, leads to changes in cellular metabolism and can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that inhibiting the SLC13 family of transporters with 4-(2H-indazol-2-yl)benzonitrile can lead to a decrease in body weight, improved insulin sensitivity, and a decrease in fatty liver disease in animal models. Additionally, 4-(2H-indazol-2-yl)benzonitrile has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2H-indazol-2-yl)benzonitrile in lab experiments is its specificity for the SLC13 family of transporters. This allows researchers to study the specific effects of inhibiting these transporters without affecting other cellular processes. One limitation of using 4-(2H-indazol-2-yl)benzonitrile is its relatively low potency, which can make it difficult to achieve complete inhibition of the transporters at lower concentrations.

Future Directions

There are many potential future directions for research on 4-(2H-indazol-2-yl)benzonitrile. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-(2H-indazol-2-yl)benzonitrile and its downstream effects on cellular metabolism. Finally, there is potential for the development of more potent inhibitors of the SLC13 family of transporters based on the structure of 4-(2H-indazol-2-yl)benzonitrile.

Synthesis Methods

The synthesis of 4-(2H-indazol-2-yl)benzonitrile involves the reaction of 2-bromo-4-nitrobenzonitrile with 2-aminobenzylamine in the presence of a palladium catalyst. This reaction results in the formation of 4-(2H-indazol-2-yl)benzonitrile as the final product. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

The primary application of 4-(2H-indazol-2-yl)benzonitrile in scientific research is its use as a tool to study the role of citrate in cellular metabolism. Citrate is an important molecule in the body that is involved in many metabolic processes, including energy production and fatty acid synthesis. The SLC13 family of transporters is responsible for the uptake of citrate into cells, and inhibiting these transporters can lead to changes in cellular metabolism.

properties

Product Name

4-(2H-indazol-2-yl)benzonitrile

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

4-indazol-2-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16-17/h1-8,10H

InChI Key

IKEVCMFOHUUSAP-UHFFFAOYSA-N

SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

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